N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indolinone core, which is a bicyclic system consisting of a benzene ring fused to a 2-pyrrolin-2-one. The indolinone core is substituted at position 1 by an ethyl group and at position 5 by a 2,3-dimethoxybenzamide group.
Chemical Reactions Analysis
In general, indolinones can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic addition, and condensation reactions. The specific reactions that “N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide” can undergo would depend on the reaction conditions and the reagents used.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide” would depend on its specific structure . Some general properties of indolinones include a high degree of aromaticity, moderate to high polarity, and the ability to form hydrogen bonds .
Scientific Research Applications
Sigma-2 Receptor Probes :
- Xu et al. (2005) conducted a study on analogues of this compound, specifically focusing on their binding to sigma-2 receptors. The research highlighted that one of the analogues, [3H]RHM-1, demonstrated a high affinity for sigma-2 receptors, suggesting its potential utility in studying these receptors in vitro (Xu et al., 2005).
Cellular Proliferation in Tumors :
- Dehdashti et al. (2013) explored the use of a compound similar to N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide, specifically 18F-ISO-1, in PET imaging to evaluate tumor proliferation in patients with malignant neoplasms. This study demonstrated a correlation between 18F-ISO-1 uptake and tumor proliferation, indicating the compound's potential in cancer diagnosis and treatment assessment (Dehdashti et al., 2013).
Synthesis and Biological Studies of Metal Complexes :
- Alkam et al. (2015) synthesized complexes using a compound structurally related to N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide. They evaluated these complexes for their biological activity against various types of bacteria, finding that some exhibited good antibacterial activities (Alkam et al., 2015).
Synthesis of Derivatives with Antimicrobial Activities :
- Patel & Dhameliya (2010) investigated compounds derived from N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide for their antibacterial and antifungal activities. Their research indicated that some synthesized derivatives exhibited promising antimicrobial properties (Patel & Dhameliya, 2010).
Potential Neuroleptic Agents :
- de Paulis et al. (1986) synthesized derivatives of N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide and tested their antidopamine activity, finding several compounds with significant potency. These findings suggest potential applications in the development of neuroleptic agents (de Paulis et al., 1986).
Identification of Human Metabolites of a Novel If Channel Inhibitor :
- Umehara et al. (2009) identified metabolites of a related compound in human urine, plasma, and feces, exploring its potential as a treatment for stable angina and atrial fibrillation. This study provided insights into the drug's metabolism and its transporter-mediated renal and hepatic excretion (Umehara et al., 2009).
Safety and Hazards
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-21-15-9-8-13(10-12(15)11-17(21)22)20-19(23)14-6-5-7-16(24-2)18(14)25-3/h5-10H,4,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXYMNOHHLBFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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